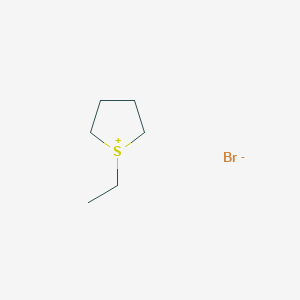

1-Ethylthiolan-1-ium bromide

Description

Fundamental Significance of Thiolanium Derivatives in Organic Synthesis and Catalysis

Thiolanium salts, which feature a five-membered tetrahydrothiophene (B86538) ring with a trivalent sulfur atom, are a prominent subgroup of cyclic sulfonium (B1226848) salts. Their significance stems from their utility as electrophilic alkylating agents and their role in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.net The strained five-membered ring in thiolanium derivatives can influence their reactivity, particularly in ring-opening reactions, providing a pathway to functionalized linear thioethers.

In organic synthesis, thiolanium salts serve as precursors to sulfur ylides, which are powerful reagents for the construction of epoxides and cyclopropanes. oaepublish.com Furthermore, the development of catalytic systems utilizing cyclic sulfonium salts is an active area of research. Recent studies have demonstrated their application in photocatalysis, where they can undergo selective C–S bond cleavage to generate radical intermediates for subsequent bond-forming reactions. acs.orgrsc.org The ability to fine-tune the substituents on the sulfur atom allows for the modulation of their reactivity and selectivity, making them versatile tools for synthetic chemists. For instance, S-(alkyl)thianthrenium salts, a related class of sulfonium salts, have been employed to generate non-stabilized alkyl radicals under mild photoredox conditions, enabling the construction of alkylboronates and other valuable transformations. nih.gov

The table below summarizes some key applications of thiolanium derivatives and related cyclic sulfonium salts in organic synthesis.

| Application | Description | Key Reactivity |

| Alkylation | Transfer of an alkyl group to a nucleophile. | Electrophilic nature of the sulfonium cation. |

| Ylide Formation | Generation of sulfur ylides for olefination and cyclopropanation. | Acidity of α-protons to the sulfonium center. |

| Ring-Opening Reactions | Nucleophilic attack leading to the opening of the thiolanium ring. | Ring strain and leaving group ability of the sulfide (B99878). |

| Photocatalysis | Generation of radical intermediates under visible light irradiation. | Single-electron transfer to the sulfonium salt. |

| Cross-Coupling Reactions | Acting as electrophilic partners in metal-catalyzed reactions. | Oxidative addition of a metal catalyst to a C-S bond. nih.gov |

Historical Development and Evolution of Research on Cyclic Sulfonium Salts, with a Focus on 1-Ethylthiolan-1-ium Bromide Analogues

The study of sulfonium salts dates back over a century, with their unusual structures and high reactivity intriguing chemists from an early stage. nih.gov Initially, research focused on their synthesis and basic reactivity. The preparation of simple sulfonium salts was often achieved by the reaction of thioethers with alkyl halides. Over the decades, the understanding of their chemical behavior has evolved significantly.

While specific historical accounts detailing the first synthesis or discovery of this compound are not prominent in the literature, the general class of thiolanium salts has been known for many years. Early work on these compounds likely emerged from broader investigations into the alkylation of cyclic sulfides.

The mid-20th century saw a growing interest in the stereochemistry of sulfonium salts, establishing that they possess a pyramidal geometry at the sulfur atom, which can lead to chirality. core.ac.uk More recent research, particularly in the last two decades, has seen a renaissance in sulfonium salt chemistry. nih.govresearchgate.net This has been driven by the development of new synthetic methods and the discovery of their utility in modern catalytic processes, including photoredox and transition-metal catalysis. nih.govrsc.org The use of cyclic sulfonium salts as precursors to ionic liquids is another area of contemporary interest, with some thiolanium-based ionic liquids showing promise in extraction processes. nih.gov

The evolution of research in this area has been marked by a shift from fundamental studies of structure and reactivity to the strategic application of these compounds in complex organic synthesis. The development of stable, yet reactive, sulfonium salt reagents continues to be a key objective, expanding their synthetic utility. rhhz.net

Due to the limited specific research data available for this compound, the following sections will draw upon the general characteristics and reactivity patterns of analogous 1-alkylthiolan-1-ium salts to provide a comprehensive overview.

Structure

3D Structure of Parent

Properties

CAS No. |

114067-66-2 |

|---|---|

Molecular Formula |

C6H13BrS |

Molecular Weight |

197.14 g/mol |

IUPAC Name |

1-ethylthiolan-1-ium;bromide |

InChI |

InChI=1S/C6H13S.BrH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |

InChI Key |

PGDQVCJLGHGIRI-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+]1CCCC1.[Br-] |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 1 Ethylthiolan 1 Ium Bromide

Nucleophilic Substitution Reactions of the Sulfonium (B1226848) Moiety

Nucleophilic substitution is a cornerstone of the reactivity of 1-ethylthiolan-1-ium bromide. The electron-deficient nature of the carbon atoms bonded to the sulfonium center makes them prime targets for attack by electron-rich species (nucleophiles). savemyexams.com These reactions can proceed via two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, or SN2, a one-step concerted process. masterorganicchemistry.comlibretexts.org The specific pathway is influenced by the structure of the sulfonium salt, the nature of the nucleophile, and the reaction conditions. masterorganicchemistry.com

A key aspect of the nucleophilic substitution reactions of this compound is the specificity of carbon-sulfur (C-S) bond cleavage. Nucleophilic attack can theoretically occur at either the ethyl group or one of the α-methylene carbons within the thiolane ring.

Research has shown that the site of cleavage is highly dependent on the nucleophile and reaction conditions. Generally, attack on the less sterically hindered carbon is favored. In the case of this compound, the ethyl group often serves as the primary site of nucleophilic attack, leading to the formation of an ethyl-substituted product and tetrahydrothiophene (B86538). However, cleavage of the C-S bond within the ring can also occur, leading to ring-opening products. acs.org The selectivity of C-S bond cleavage can be influenced by factors such as the strength and steric bulk of the nucleophile. nih.gov For instance, softer, less-hindered nucleophiles may favor attack at the ethyl group, while harder or bulkier nucleophiles might preferentially attack the ring carbons.

Mechanistic studies suggest that some C-S bond cleavage reactions can proceed through radical intermediates, particularly under photochemical or thermal conditions. nih.gov The development of iron-catalyzed systems has also enabled site-selective C-S bond cleavage, demonstrating the potential to control the reaction outcome through catalysis. nih.gov

Ring-opening reactions represent a significant class of transformations for cyclic sulfonium salts like this compound. These reactions are initiated by the attack of a nucleophile on one of the α-carbon atoms of the thiolane ring, leading to the cleavage of a C-S bond and the formation of an acyclic product.

This strategy has been effectively employed in the synthesis of various functionalized thioethers. For example, the reaction of cyclic sulfonium salts with sodium sulfinates under transition-metal-free conditions provides a direct route to sulfur-containing alkyl sulfones. nih.gov The process is generally efficient and tolerates a wide range of functional groups. nih.gov

The regioselectivity of the ring-opening is a critical consideration, especially in substituted thiolanium salts. Eliel and his coworkers reported that the alkylation of nucleophiles with S-alkylthiolanium salts preferentially occurs on the α-methylene carbon of the five-membered ring. acs.org This preference is a key factor in the synthetic utility of these reactions.

| Nucleophile | Product Type | Key Features |

| Hydroxide Ion | Alcohol | Results from hydrolysis. savemyexams.com |

| Cyanide Ion | Nitrile | Carbon-carbon bond formation. science-revision.co.uk |

| Ammonia | Amine | Formation of a new C-N bond. science-revision.co.uk |

| Sodium Sulfinates | Alkyl Sulfone | Ring-opening sulfonylation. nih.gov |

| Carboxylate Anions | Ester/Lactone | Intramolecular or intermolecular esterification. acs.org |

Electrophilic Reactivity and Activation of this compound

While the primary reactivity of the sulfonium moiety is as an electrophile itself, this compound can also be involved in processes where it activates other molecules. The positively charged sulfur can act as a Lewis acid, coordinating to and activating other functional groups.

For instance, sulfonium salts can be used to activate bromine (Br₂) for electrophilic aromatic substitution reactions. chemrxiv.org In these systems, the sulfonium salt can facilitate the delivery of bromine to even deactivated aromatic substrates under mild conditions. chemrxiv.org Although the precise mechanism is complex and may involve the formation of hypervalent iodine species in some catalytic systems, the activating effect of the sulfonium salt is evident. chemrxiv.org This electrophilic activation expands the synthetic utility of sulfonium salts beyond their traditional role as simple alkylating agents.

Radical Pathways and Their Role in Transformations of Sulfonium Salts

In addition to ionic pathways, sulfonium salts like this compound can undergo transformations via radical intermediates. nih.govresearchgate.net These reactions are typically initiated by single-electron transfer (SET) to the sulfonium salt, which can be induced by photoredox catalysis, thermal activation, or chemical reductants. nih.govnih.gov Upon accepting an electron, the sulfonium salt undergoes fragmentation, cleaving a C-S bond to generate a carbon-centered radical and a neutral sulfide (B99878). nih.gov

Aryl sulfonium salts are well-established precursors for aryl radicals, but recent research has extended this to alkyl sulfonium salts for the generation of alkyl radicals. nih.govresearchgate.net These highly reactive alkyl radicals can then participate in a variety of bond-forming reactions, including alkylation, cyanation, and borylation. researchgate.net

A notable development is the use of α-amino alkyl radicals to activate sulfonium salts in the absence of light and a photocatalyst. nih.gov This method provides an operationally simple protocol for generating radicals and has been applied to late-stage functionalization and cross-coupling reactions. nih.govacs.org Sulfonium salts have also been shown to mediate the radical thiocyanohydroxylation of alkenes under metal-free conditions. acs.org

Intramolecular Cyclization and Lactonization Studies Involving Thiolanium Salts

Thiolanium salts containing a tethered nucleophile, such as a carboxylate group, can undergo intramolecular cyclization reactions. These reactions are particularly useful for the synthesis of lactones, which are cyclic esters.

Studies by Matsuyama, Kamigata, and coworkers have demonstrated that S-(ω-carboxyalkyl)thiolanium salts are excellent precursors for the synthesis of five- to seven-membered lactones in good yields. tandfonline.com The intramolecular cyclization involves the attack of the carboxylate anion on an α-carbon of the thiolanium ring, leading to ring-opening and concomitant lactone formation. acs.org

This method has proven effective for the synthesis of macrocyclic lactones, including those with 12- to 16-membered rings, which can be challenging to prepare using other methods. nii.ac.jp The reaction proceeds with inversion of configuration at the chiral carbon atom being attacked, indicating an SN2-type mechanism. acs.org This stereochemical outcome is a valuable feature for the asymmetric synthesis of complex molecules.

| Reactant | Product | Yield (%) | Reference |

| S-(11-Carboxyundecyl)thiolanium Bromide | 15-Thiapentadecan-15-olide | 75 | acs.org |

| S-(10-Carboxydecyl)thiolanium Bromide | 14-Thiatetradecan-14-olide | 80 | acs.org |

| S-(5-Carboxypentyl)thiolanium Bromide | 9-Thianonan-9-olide | 68 | tandfonline.com |

Stereoselective and Regioselective Aspects of this compound Reactions

The outcomes of reactions involving this compound are often governed by stereoselectivity and regioselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity describes the preference for reaction at one site over another in a molecule with multiple reactive sites. masterorganicchemistry.comyoutube.com

In nucleophilic substitution reactions, if the attack occurs at a chiral center, the stereochemical outcome is dependent on the mechanism. SN2 reactions proceed with inversion of configuration, leading to a stereospecific outcome. libretexts.org In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically result in a racemic or near-racemic mixture of products. libretexts.org

The regioselectivity of nucleophilic attack on this compound is a competition between attack at the ethyl group and the ring carbons. As mentioned previously, this is influenced by the nature of the nucleophile.

In intramolecular reactions, such as the lactonization of S-(ω-carboxyalkyl)thiolanium salts, the regioselectivity is predetermined by the position of the tethered nucleophile. The stereoselectivity, however, is a key feature, with the cyclization proceeding via an SN2 mechanism to give a product with an inverted configuration at the reaction center. acs.org This control over stereochemistry is a powerful tool in organic synthesis. The stereoselective synthesis of (E)-β-arylvinyl bromides has also been achieved using microwave-induced Hunsdiecker-type reactions, highlighting the diverse strategies for controlling stereochemical outcomes in reactions involving bromine-containing compounds. organic-chemistry.org

Computational and Theoretical Investigations of 1 Ethylthiolan 1 Ium Bromide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules like 1-ethylthiolan-1-ium bromide. These computational techniques provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's structure and reactivity.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed for the structural optimization of molecules to predict their most stable geometric configurations. In the case of this compound, DFT calculations would determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

| Parameter | Value |

|---|---|

| S-C(ring) Bond Length | ~1.82 Å |

| S-C(ethyl) Bond Length | ~1.83 Å |

| C-S-C Bond Angle | ~102° |

| C-S-C-C Dihedral Angle | Variable (depends on ring conformation) |

Analysis of Bonding Interactions, Including Sulfonium-π Interactions

The bonding in this compound involves a combination of covalent and ionic interactions. The 1-ethylthiolan-1-ium cation features covalent bonds between the sulfur and carbon atoms. The interaction between the positively charged sulfonium (B1226848) cation and the bromide anion is primarily electrostatic.

A particularly interesting non-covalent interaction that sulfonium cations can participate in is the sulfonium-π interaction. acs.orgnih.gov This occurs when the positively charged sulfur center interacts favorably with the electron-rich π-system of an aromatic ring. Computational studies have shown that sulfonium-π interactions are significant and can be stronger than their ammonium-π counterparts, a phenomenon attributed to the higher polarizability of the sulfur atom. escholarship.orgacs.orgnih.govrsc.org In the context of this compound, while there is no internal aromatic ring, this interaction is highly relevant when considering its potential interactions with other aromatic molecules in a given chemical environment.

Furthermore, computational analyses like Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the bonding. rsc.org NBO analysis can quantify the donor-acceptor interactions that contribute to the stability of the molecule. For instance, it can reveal hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. In sulfonium salts, the low-lying S-C σ* orbitals become available to accept electron density, which influences their reactivity. rsc.org

Mechanistic Elucidation Through Computational Modeling

Computational modeling is a vital tool for understanding the mechanisms of chemical reactions. By simulating reaction pathways and analyzing the energies of transition states and intermediates, researchers can gain a detailed understanding of how a reaction proceeds.

Transition State Analysis and Reaction Pathway Mapping

For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to map out the entire reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the reaction mechanism.

For example, in a reaction where a nucleophile attacks one of the carbon atoms attached to the sulfur, a transition state analysis would help to distinguish between an SN2 mechanism (concerted bond-breaking and bond-forming) and a mechanism involving a more complex intermediate. nih.gov The reaction of sulfonium salts can also proceed through the formation of a sulfur ylide, which can then undergo rearrangements or react with electrophiles. mdpi.com Computational modeling can elucidate the energetics of these different pathways, predicting which is more likely to occur under specific conditions. mdpi.com

Energetic Considerations and Thermodynamic Stability

For instance, the stability of the 1-ethylthiolan-1-ium cation can be compared to other related cations. The energies of different conformations of the thiolane ring can also be calculated to determine their relative populations at equilibrium. acs.org Computational studies have been used to investigate the thermodynamic aspects of reactions involving sulfonium salts, such as the Pummerer reaction and its variants. acs.org These studies provide valuable data on the feasibility and spontaneity of various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of flexible molecules like this compound and their interactions with their environment. nih.govyoutube.com

The five-membered thiolane ring in the 1-ethylthiolan-1-ium cation is not planar and can undergo conformational changes. acs.orgacs.org MD simulations can be used to explore the potential energy surface of the ring, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the shape of the molecule might influence its reactivity and interactions with other molecules.

Predictive Computational Chemistry for Reactivity and Selectivity

Computational chemistry serves as a powerful predictive tool in understanding and forecasting the chemical behavior of molecules such as this compound. By employing sophisticated theoretical models and calculations, it is possible to gain deep insights into the reactivity and selectivity of this sulfonium salt, guiding experimental work and the design of new synthetic methodologies. These computational approaches can elucidate reaction mechanisms, predict the most likely sites of reaction, and quantify the energetic barriers associated with different reaction pathways.

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfur center and the potential for the ethyl group or the thiolane ring to participate in various reactions. Predictive models, often based on Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that correlate with reactivity. For instance, the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) are critical indicators. A low-lying LUMO would suggest a high susceptibility to nucleophilic attack at the sulfur atom or adjacent carbons.

Furthermore, computational models can predict the selectivity of reactions involving this compound. For example, in elimination or substitution reactions, theoretical calculations can determine the relative activation energies for different competing pathways. This is crucial for predicting whether the reaction will favor the formation of a particular stereoisomer or constitutional isomer. Machine learning models, trained on large datasets of computationally derived reactivity descriptors, are also emerging as a means to rapidly predict reaction outcomes with high accuracy. chemrxiv.org

Detailed Research Findings

While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of predictive computational chemistry can be applied based on studies of analogous sulfonium salts and heterocyclic systems. cdnsciencepub.commdpi.com Research on similar compounds demonstrates that computational analysis can provide detailed pictures of reaction energy surfaces, identifying transition states and intermediates. chemrxiv.org

For a compound like this compound, computational investigations would typically begin with geometry optimization to find the lowest energy conformation of the ion. Following this, various reactivity indices can be calculated. These indices help in predicting how the molecule will interact with other reagents.

Reactivity Indices:

Quantum chemical calculations can furnish a range of descriptors that predict the most probable sites for electrophilic or nucleophilic attack. For this compound, key indices would include:

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are excellent for predicting sites susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack. For the 1-Ethylthiolan-1-ium cation, the sulfur atom and the α-carbons of the ethyl and thiolane groups are expected to have significant f+(r) values, marking them as primary sites for nucleophilic attack.

Local Electrophilicity and Nucleophilicity Indices : These provide a more quantitative measure of the electrophilic or nucleophilic character of different atomic sites within the molecule.

Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, which are fundamental to understanding its reactivity.

Reaction Pathway Modeling:

Predictive modeling extends to the simulation of entire reaction pathways. For instance, in a hypothetical reaction with a nucleophile, computational chemists can model the approach of the nucleophile to the sulfonium salt and calculate the energy profile of the reaction. This would involve locating the transition state structure and calculating its energy relative to the reactants and products. The height of this energy barrier (the activation energy) is directly related to the reaction rate. By comparing the activation energies for different possible reaction channels (e.g., attack at the ethyl group vs. attack at a ring carbon), the selectivity of the reaction can be predicted.

The table below presents hypothetical data from a DFT study on the reactivity of the 1-Ethylthiolan-1-ium cation, illustrating the type of information that would be generated.

Table 1: Calculated Reactivity Descriptors for 1-Ethylthiolan-1-ium Cation

| Atomic Site | Natural Population Analysis (NPA) Charge (e) | Fukui Index (f+) for Nucleophilic Attack |

|---|---|---|

| S | +0.85 | 0.45 |

| C (ethyl, α) | -0.15 | 0.20 |

| C (ethyl, β) | -0.25 | 0.05 |

| C (thiolane, α) | -0.12 | 0.18 |

This is a hypothetical data table created for illustrative purposes.

The data in the table suggests that the sulfur atom is the most electrophilic center, followed by the α-carbons of the ethyl and thiolane groups, making them the most likely targets for a nucleophile.

Selectivity Predictions:

Computational models are particularly valuable for predicting regioselectivity and stereoselectivity. In the case of this compound, a key question could be the competition between SN2 substitution at the ethyl group versus ring-opening of the thiolane moiety. A computational study could model both pathways, as illustrated in the hypothetical energy profile below.

Table 2: Predicted Activation Energies for Competing Reaction Pathways with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | SN2 attack at the α-carbon of the ethyl group | 22.5 |

| Pathway B | Nucleophilic attack on the α-carbon of the thiolane ring leading to ring opening | 28.1 |

This is a hypothetical data table created for illustrative purposes.

Based on this hypothetical data, the model would predict that the reaction will selectively proceed via SN2 substitution on the ethyl group (Pathway A), as it has the lowest activation energy barrier. Such predictions are invaluable for optimizing reaction conditions to favor a desired product. Advanced models can also incorporate solvent effects, which can significantly influence reactivity and selectivity. frontiersin.org

Compound Name Table

| Compound Name |

|---|

| This compound |

| Thiophene |

Advanced Spectroscopic and Structural Characterization of 1 Ethylthiolan 1 Ium Bromide in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Ethylthiolan-1-ium bromide. A combination of ¹H, ¹³C, and potentially ³³S and ⁷⁹/⁸¹Br NMR experiments would provide a complete picture of the compound's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the thiolane ring protons. The ethyl group should present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the thiolane ring, being diastereotopic, would likely appear as complex multiplets. The chemical shifts are influenced by the positively charged sulfur atom, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm) compared to neutral sulfides.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms closer to the sulfonium (B1226848) center are expected to have larger chemical shifts.

Heteronuclear NMR (³³S and ⁷⁹/⁸¹Br):

³³S NMR: Sulfur-33 NMR could directly probe the sulfur nucleus. For S-methyltetrahydrothiophenium iodide, a chemical shift of +95 ppm (relative to CS₂) has been reported, suggesting a similar range for this compound. evitachem.com

⁷⁹Br/⁸¹Br NMR: Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, which typically results in very broad signals, making them difficult to observe with high-resolution NMR. huji.ac.il Therefore, bromine NMR is more commonly used for studying ion binding and relaxation rather than for detailed structural elucidation of the organic cation. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Splitting Pattern | Predicted ¹³C Chemical Shift (δ, ppm) |

| S⁺-CH₂- CH₃ | ~1.5 | Triplet (t) | ~8-12 |

| S⁺-CH₂- CH₃ | ~3.5 | Quartet (q) | ~40-45 |

| S⁺-CH₂- CH₂ (ring) | ~3.6 - 3.8 | Multiplet (m) | ~45-50 |

| CH₂-CH₂- CH₂ (ring) | ~2.2 - 2.4 | Multiplet (m) | ~28-32 |

Note: Predicted values are based on data for similar structures like bromoethane (B45996) and other sulfonium salts. Actual experimental values may vary. docbrown.infonist.govchemsrc.com

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing ionic compounds like sulfonium salts, as they typically show a prominent peak for the intact cation. docbrown.info

The mass spectrum would be characterized by the molecular ion peak corresponding to the 1-Ethylthiolan-1-ium cation, [C₆H₁₃S]⁺. A key diagnostic feature in the mass spectrum of bromine-containing compounds is the presence of M and M+2 isotopic peaks of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comdocbrown.infodocbrown.info While the bromide is the counter-ion and may not be directly observed in the positive ion mode, its presence in the sample could be confirmed by analyzing fragments from ion-pair clusters in some mass spectrometry techniques. docbrown.info

Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pathways of the cation. docbrown.info Common fragmentation patterns for sulfonium salts involve the cleavage of carbon-sulfur bonds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Fragmentation Pathway |

| 1-Ethylthiolan-1-ium cation | [C₆H₁₃S]⁺ | 117.08 | Molecular Ion (Cation) |

| Thiolane | [C₄H₈S] | 88.04 | Loss of ethyl radical ([C₂H₅]•) |

| Ethyl Cation | [C₂H₅]⁺ | 29.04 | Loss of thiolane |

| Butyl Cation | [C₄H₉]⁺ | 57.07 | Ring opening and loss of C₂H₄S |

| Bromine Atom | [Br]• | 79/81 | Not typically observed as a cation |

Note: The fragmentation of alkyl halides often involves the loss of the halogen as a radical, leading to a carbocation fragment. youtube.com For sulfonium salts, cleavage adjacent to the sulfur atom is common. docbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the alkyl C-H bonds and the C-S bond. The C-H stretching vibrations of the ethyl and thiolane groups are expected in the 2800-3000 cm⁻¹ region. vscht.czresearchgate.net C-H bending and deformation vibrations would appear in the fingerprint region (below 1500 cm⁻¹). vscht.cz The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range. researchgate.net The presence of water, a common feature in hygroscopic salts, would be indicated by a broad O-H stretching band around 3500 cm⁻¹. aps.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. It would be effective in identifying the C-S and S-C₂H₅ skeletal vibrations. The C-Br stretching vibration, characteristic of aliphatic bromides, gives a strong Raman signal, typically observed in the range of 500-600 cm⁻¹. researchgate.net Although the bromide is ionic in this compound, lattice vibrations involving the bromide anion might be observable in the low-frequency region of the solid-state Raman spectrum. ias.ac.indocbrown.info

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretching | -CH₃, -CH₂- | 2845 - 2975 | 2845 - 2975 |

| C-H Bending/Deformation | -CH₃, -CH₂- | 1370 - 1470 | 1370 - 1470 |

| C-S Stretching | Sulfonium | 600 - 800 | 600 - 800 |

| C-C Skeletal Vibrations | Alkyl chain | 800 - 1200 | 800 - 1200 |

| C-Br Vibration (ionic) | Bromide anion | Not applicable | Low frequency lattice modes |

Note: Frequencies are based on general values for functional groups in similar chemical environments. vscht.czresearchgate.netmdpi.comnih.gov

X-ray Crystallography for Absolute Structure Determination and Intermolecular Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of this compound in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

From the analysis, one could determine the exact conformation of the five-membered thiolane ring (e.g., envelope or twist conformation). The geometry around the sulfonium sulfur atom, which is expected to be pyramidal, would be precisely defined.

Furthermore, X-ray crystallography would reveal the details of the crystal packing. It would show how the 1-Ethylthiolan-1-ium cations and bromide anions are arranged in the crystal lattice. This includes the analysis of intermolecular forces, such as the ionic interactions between the positively charged sulfonium group and the negatively charged bromide anion. Other weaker interactions, like C-H···Br hydrogen bonds, which are common in the crystal structures of organic bromide salts, could also be identified and characterized. These packing details are crucial for understanding the material's physical properties.

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Information |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental data about the crystal system (e.g., monoclinic, orthorhombic). |

| Bond Lengths | The distances between bonded atoms (e.g., S⁺-C, C-C, C-H). | Confirms the covalent structure and can indicate bond order and strain. |

| Bond Angles | The angles between adjacent bonds (e.g., C-S⁺-C, S⁺-C-C). | Defines the geometry around each atom, such as the pyramidal geometry at the sulfur center. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Determines the conformation of the thiolane ring and the orientation of the ethyl group. |

| Intermolecular Interactions | Distances and angles between atoms of adjacent molecules. | Identifies ionic bonds (S⁺···Br⁻) and potential weak hydrogen bonds that dictate the crystal packing. |

Applications of 1 Ethylthiolan 1 Ium Bromide in Modern Organic Synthesis

Role as Alkylating and Electrophilic Reagents

1-Ethylthiolan-1-ium bromide serves as a potent electrophilic species. The positively charged sulfur atom polarizes the adjacent carbon atoms, particularly the ethyl group and the methylene (B1212753) groups in the thiolan ring, rendering them susceptible to nucleophilic attack. This intrinsic reactivity allows it to function as an effective alkylating agent. Nucleophiles can attack the ethyl group, leading to the transfer of an ethyl group to the nucleophile and the formation of tetrahydrothiophene (B86538) (thiolan) as a byproduct. This process is a classic example of an S_N2 reaction, where the neutral tetrahydrothiophene molecule acts as a good leaving group.

The electrophilic nature of the carbon atoms within the thiolan ring can also be harnessed. Attack by a nucleophile at one of the α-carbons can lead to ring-opening reactions, providing a pathway to functionalized thioethers. The precise nature of the reaction—alkylation versus ring-opening—can often be controlled by the choice of nucleophile and reaction conditions.

Utility in the Synthesis of Complex Organic Architectures

The unique structural and electronic properties of this compound make it a valuable intermediate in the synthesis of more elaborate organic molecules, including other heterocyclic systems.

Construction of Cyclic Sulfides via Ring Expansion Reactions

While direct, large-scale applications of this compound in ring expansion are not extensively documented, the chemistry of related sulfonium (B1226848) salts suggests its potential in such transformations. A common strategy involves the formation of a sulfur ylide by deprotonation of an α-carbon, followed by a mpg.deyoutube.com-sigmatropic rearrangement. For this compound, treatment with a strong base could generate an ylide. If the nucleophilic part of the molecule is appropriately positioned, this could initiate a ring expansion cascade, leading to the formation of larger, sulfur-containing rings.

Strategies for Lactone Synthesis

The synthesis of lactones, which are cyclic esters, can be approached using various methods. organic-chemistry.org While there isn't extensive literature directly citing this compound for this purpose, the principles of sulfur ylide chemistry are relevant. A plausible, though not explicitly documented, strategy could involve the reaction of the corresponding sulfur ylide with a ketone or aldehyde. The initial nucleophilic addition would form a betaine (B1666868) intermediate, which could then undergo an intramolecular cyclization, followed by the elimination of tetrahydrothiophene, to yield a lactone. The efficiency of such a process would be highly dependent on the substrate and reaction conditions.

Catalytic Applications, Including π-Acid Catalysis and Co-catalysis

The concept of π-acid catalysis often involves the activation of unsaturated systems like alkenes and alkynes by electron-deficient metal centers. mpg.de While this compound itself is not a traditional π-acid catalyst, its role in organocatalysis is an area of potential exploration. The charged nature of the sulfonium ion could allow it to act as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.

Furthermore, in the realm of co-catalysis, sulfonium salts can participate in synergistic catalytic cycles. For instance, they could act as an activating agent for a primary catalyst or be involved in the regeneration of the active catalytic species. The specific applications of this compound in this context remain a subject for further research.

Precursor for Chiral Ligands and Materials

The development of chiral ligands is crucial for asymmetric catalysis. While this compound is achiral, it can serve as a starting material for the synthesis of chiral sulfonium salts. For example, deprotonation to form the ylide, followed by reaction with a chiral electrophile, could introduce a stereocenter. Alternatively, resolution of a racemic mixture of a more complex derivative of the thiolan-1-ium salt could provide access to enantiomerically pure compounds. These chiral sulfonium salts could then be evaluated as ligands in metal-catalyzed asymmetric reactions.

Development of Novel Reagents and Intermediates

This compound is a foundational block for the development of other novel reagents. The most prominent example is its use as a precursor to the corresponding sulfur ylide. Treatment with a suitable base, such as sodium hydride or butyllithium, would deprotonate one of the α-carbons to form 1-ethylthiolan-1-ium-2-ylide. This ylide is a powerful nucleophile and can participate in a wide range of reactions, including epoxidation of carbonyl compounds (a Corey-Chaykovsky type reaction), cyclopropanation of α,β-unsaturated esters, and various rearrangement reactions. The generation of this reactive intermediate from the stable, crystalline this compound salt is a key aspect of its utility in synthetic organic chemistry.

Comparative Analysis of 1 Ethylthiolan 1 Ium Bromide with Other Sulfonium Systems

Structural and Reactivity Parallels with Acyclic and Other Cyclic Sulfonium (B1226848) Salts

1-Ethylthiolan-1-ium bromide features a five-membered saturated ring (the thiolane or tetrahydrothiophene (B86538) ring) with an ethyl group and two ring carbons attached to the cationic sulfur center. Structurally, it shares the fundamental tetrahedral geometry around the sulfur atom with acyclic trialkylsulfonium salts, such as trimethylsulfonium (B1222738) iodide. The primary reactivity parallel is their function as electrophilic alkylating agents. thieme-connect.comresearchgate.net In a typical S_N2 displacement reaction, a nucleophile attacks one of the carbon atoms attached to the sulfur, with the resulting neutral sulfide (B99878) acting as an excellent leaving group. nih.gov

However, the cyclic nature of this compound introduces reactivity pathways not available to its acyclic counterparts. While an acyclic salt like trimethylsulfonium iodide primarily acts as a methylating agent, the reaction of a nucleophile with this compound can proceed via two main pathways:

Ethyl Transfer : Attack at the ethyl group, yielding tetrahydrothiophene.

Ring-Opening : Attack at one of the α-ring carbons, leading to a substituted butyl sulfide.

The general synthetic methods and reactions of cyclic sulfonium salts are often similar to their acyclic analogues. thieme-connect.de However, the constraints of the ring structure can influence which pathway is favored. Compared to other cyclic sulfonium salts, such as the highly strained three-membered thiiranium ions, the five-membered thiolanium system is relatively stable. Thiiranium and four-membered thietanium salts are particularly susceptible to ring-opening by even weakly nucleophilic counterions like iodide, necessitating the use of alkylating agents with non-nucleophilic counterions for their synthesis. thieme-connect.de

Table 1: Structural and Reactivity Comparison of Sulfonium Salts

| Sulfonium Salt Type | Example | Key Structural Feature | Primary Reactivity Mode(s) | Relative Stability |

|---|---|---|---|---|

| Acyclic | Trimethylsulfonium iodide | Unconstrained, free rotation | S_N2 alkylation (methylation) | High |

| Cyclic (3-membered) | Thiiranium ion | High ring strain | Ring-opening | Low |

| Cyclic (5-membered) | This compound | Moderate ring strain | S_N2 alkylation (ethylation), Ring-opening | Moderate |

| Cyclic (Aromatic) | Dibenzothiophenium salt | Rigid, planar, potential torsional strain | C-S bond cleavage, Arylation | High |

Influence of Heterocyclic Ring Strain and Substituent Effects on Reactivity

The reactivity of cyclic compounds is significantly influenced by ring strain. jst.go.jp In cyclic sulfonium salts, the strain not only affects stability but can also be a driving force for specific reaction pathways, particularly ring-opening reactions. researchgate.net

The five-membered ring of this compound possesses moderate Baeyer and Pfitzer (torsional) strain, making it more reactive than a strain-free six-membered ring or an acyclic analogue, but less reactive than three- or four-membered rings. Studies on cyclic sulfides have shown that decreasing ring size from five to three members leads to systematic changes in geometry and a decrease in the sulfonium-ion-like character of the sulfur center in related intermediates. This inherent strain can facilitate ring-opening reactions, as cleavage of a C-S bond relieves the strain. For instance, palladium-catalyzed ring-opening reactions of strained cyclic sulfonium salts have been shown to proceed with high chemoselectivity, favoring the cleavage of specific C-S bonds to relieve torsional strain. researchgate.net

Substituent effects also play a critical role in directing the reactivity of sulfonium salts. chim.it In this compound, the key substituents on the sulfur are the two methylene (B1212753) groups of the ring and the ethyl group. The relative accessibility of these groups to an incoming nucleophile will dictate the reaction outcome. Steric hindrance around the ethyl group versus the ring carbons will influence the ratio of ethyl transfer to ring-opening. The ethyl group is a simple primary alkyl group, generally susceptible to S_N2 attack. The choice of nucleophile and reaction conditions can further modulate this selectivity.

Table 2: Influence of Ring Size and Substituents on Reactivity

| Ring Size | Relative Strain | Favored Reaction Pathway | Substituent Effect Example |

|---|---|---|---|

| 3 (Thiirane) | High | Ring-opening | Highly susceptible to attack at ring carbons. |

| 4 (Thietane) | Moderate-High | Ring-opening | Ring-opening is common. |

| 5 (Thiolane) | Moderate | Competitive ring-opening and S_N2 at substituent | Ethyl group on this compound allows for competitive ethylation. |

| 6 (Thiane) | Low | Primarily S_N2 at substituent | Ring is relatively inert; reaction occurs at other substituents. |

Role of Counterions on Reaction Pathways and Outcomes

The nature of the anion can influence reactivity in several ways:

Nucleophilicity : A nucleophilic counterion can compete with other nucleophiles in the reaction mixture or even induce decomposition or rearrangement of the sulfonium salt. For example, the counteranion in trimethylsulfonium salts was found to have a significant influence on the yield of methylation reactions. thieme-connect.com

Solubility and Aggregation : The counterion affects the salt's solubility in different solvents, which can alter the effective concentration and aggregation state of the reactive species.

Ion Pairing : The degree of association between the sulfonium cation and the counterion can modulate the electrophilicity of the cation. Tightly bound ion pairs can reduce the reactivity of the sulfonium center.

Research has shown that in certain catalytic reactions, the presence of excess chloride ions (a halide similar to bromide) can significantly reduce or even completely suppress the catalytic activity of a sulfonium salt. acs.org This suggests a strong interaction between the halide anion and the cationic sulfur center, which inhibits the substrate's ability to bind. acs.org Conversely, in some photoredox-catalyzed radical reactions, weakly coordinating anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) were found to give similar results, indicating that in these specific mechanisms, the counterion played a less decisive role. researchgate.net The bromide in this compound, therefore, occupies a middle ground, being less coordinating than fluoride (B91410) but more nucleophilic than large, non-coordinating anions like triflate.

Table 3: Effect of Different Counterions on Sulfonium Salt Reactions

| Counterion | Type | Observed Effect on Reactivity | Reference Finding |

|---|---|---|---|

| F⁻ | Halide (highly nucleophilic/basic) | Can significantly alter reaction yields. | Influenced yield of N-methylation with alkylsulfonium salts. thieme-connect.com |

| Cl⁻, Br⁻ | Halide (moderately nucleophilic) | Can inhibit catalytic activity by binding to the sulfur center. | Excess Cl⁻ suppressed catalytic activity of a sulfonium salt. acs.org |

| I⁻ | Halide (good nucleophile) | Can cause ring-opening in strained cyclic sulfonium salts. | Avoided in synthesis of thiiranium salts to prevent ring-opening. thieme-connect.de |

| OTf⁻, BF₄⁻, PF₆⁻ | Weakly coordinating | Often have minimal impact on reaction outcome, serving as spectator ions. | Gave similar yields in a specific photocatalytic reaction. researchgate.net |

Future Perspectives and Emerging Research Avenues for 1 Ethylthiolan 1 Ium Bromide

Innovative Synthetic Methodologies and Process Intensification

The synthesis of sulfonium (B1226848) salts, including cyclic variants like 1-ethylthiolan-1-ium bromide, is a mature field, yet there is continuous pressure to develop more efficient, sustainable, and scalable methods. echemi.com Future research will likely focus on the following areas:

Flow Chemistry and Microreactors: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov For the synthesis of this compound, microreactor technology could enable precise control over reaction parameters, potentially leading to higher yields and purity. nih.govsci-hub.se This approach is particularly beneficial for exothermic reactions, which are common in the alkylation of sulfides. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a green and versatile alternative to conventional chemical methods. The generation of reactive intermediates under electrochemical conditions can provide new pathways for the formation of sulfonium salts, often avoiding the use of harsh reagents.

Catalytic Methods: While the direct alkylation of tetrahydrothiophene (B86538) with ethyl bromide is a straightforward approach, research into catalytic methods for C-S bond formation could offer more sophisticated control. This includes the use of transition metal catalysts to facilitate the coupling of appropriate precursors under milder conditions. chemsrc.com

Process Intensification: Beyond flow chemistry, other process intensification strategies like microwave-assisted synthesis could be explored to accelerate reaction times and improve energy efficiency in the production of this compound.

A key advantage of developing these innovative methodologies is the ability to synthesize a diverse library of sulfonium salts with varied substituents and counter-ions, allowing for the fine-tuning of their properties for specific applications.

Expansion into New Catalytic Domains

Sulfonium salts are increasingly recognized for their utility in catalysis, both as catalysts themselves and as precursors to catalytically active species like sulfur ylides. chemsrc.comepa.govchemicalbook.com Future research on this compound could venture into several exciting catalytic domains:

Organocatalysis: The sulfur atom in sulfonium salts can act as a Lewis acid, activating substrates through non-covalent interactions. nih.gov this compound could be investigated as a catalyst for a variety of organic transformations, such as multicomponent reactions, where its ability to activate carbonyl or imine groups could be beneficial. nih.gov

Phase-Transfer Catalysis: The ionic nature of this compound makes it a potential candidate for phase-transfer catalysis, facilitating reactions between reactants in immiscible phases. Its solubility properties could be tuned by modifying the alkyl substituents on the sulfur atom.

Precursor to Sulfur Ylides: Treatment of this compound with a suitable base would generate the corresponding sulfur ylide. Sulfur ylides are powerful reagents for the synthesis of epoxides, cyclopropanes, and aziridines. chemsrc.comchemicalbook.com Research could focus on developing stereoselective reactions using chiral bases or by modifying the thiolane ring to create a chiral environment. chemicalbook.com

Photoredox Catalysis: Sulfonium salts have emerged as valuable reagents in photoredox catalysis, often acting as electrophilic radical precursors. Future studies could explore the photophysical properties of this compound and its potential to engage in novel light-mediated transformations.

The table below summarizes potential catalytic applications for exploration.

| Catalytic Domain | Potential Role of this compound | Key Research Focus |

| Organocatalysis | Lewis acid catalyst | Activation of electrophiles in multicomponent reactions. |

| Phase-Transfer Catalysis | Phase-transfer agent | Facilitating reactions between immiscible reactants. |

| Ylide Chemistry | Precursor to a cyclic sulfur ylide | Asymmetric synthesis of epoxides, cyclopropanes, and aziridines. |

| Photoredox Catalysis | Electrophilic radical precursor | Development of novel light-mediated bond-forming reactions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of new chemical reactions and catalysts are being revolutionized by automation and high-throughput experimentation (HTE). These technologies are particularly well-suited for exploring the vast chemical space associated with sulfonium salt chemistry.

Automated Synthesis Platforms: The synthesis of this compound and its derivatives could be integrated into automated platforms. This would allow for the rapid generation of a library of related sulfonium salts with different alkyl groups, counter-ions, and substitution patterns on the thiolane ring.

High-Throughput Screening: Once a library of sulfonium salts is synthesized, HTE techniques can be employed to rapidly screen their catalytic activity in a wide range of reactions. This parallel approach significantly accelerates the discovery of new catalysts and the optimization of reaction conditions. For instance, the catalytic efficacy of this compound in various transformations could be compared with numerous other sulfonium salts in a single set of experiments.

The synergy between automated synthesis and HTE will be crucial for unlocking the full potential of this compound and its analogs in catalysis and materials science.

Advancements in Theoretical and Computational Design of Sulfonium-Mediated Processes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical and computational methods can provide deep insights and guide future experimental work:

Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound, whether it acts as a catalyst or a reagent. nih.gov Understanding the transition states and reaction intermediates can help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of sulfonium salts with their catalytic performance. This would enable the in silico design of novel sulfonium catalysts with enhanced activity and selectivity, reducing the need for extensive experimental screening.

Understanding Non-Covalent Interactions: Computational methods are crucial for studying the subtle non-covalent interactions, such as chalcogen bonding, that can play a key role in sulfonium-mediated catalysis. nih.gov These studies can reveal how this compound might bind to and activate substrates.

The interplay between computational design and experimental validation will be a powerful engine for innovation in the field of sulfonium chemistry, paving the way for the rational design of new synthetic methods and catalytic systems based on structures like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.